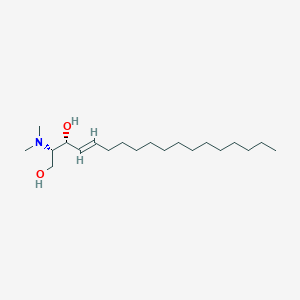

N,N-dimethylsphingosine

Overview

Description

N,N-Dimethylsphingosine (also known as DMS) is an inhibitor of sphingosine kinase . It is recognized as an endogenous metabolite of sphingosine produced in various tissues and tumor cell lines .

Molecular Structure Analysis

The molecular formula of N,N-Dimethylsphingosine is C20H41NO2 . Its average mass is 327.545 Da and its monoisotopic mass is 327.313721 Da .Chemical Reactions Analysis

N,N-Dimethylsphingosine is recognized as an inhibitor of sphingosine kinase . It does not induce reactive oxygen species production .Physical And Chemical Properties Analysis

N,N-Dimethylsphingosine is a liquid . Its density is 0.9±0.1 g/cm3 . Its boiling point is 447.2±45.0 °C at 760 mmHg . Its vapor pressure is 0.0±2.5 mmHg at 25°C .Scientific Research Applications

- Mechanistically, DMS activates SphK in the cytosol via a PKCε-dependent pathway, involving the PKCε–SphK–S1P–Akt pathway .

- Researchers use DMS as an internal standard in LC-MS-MS for quantifying psychosine in fibroblasts from twitcher (TWI) and wild-type mice .

Cardioprotection and Sphingosine Kinase Activation

Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS-MS)

Modulation of the Sigma-1 Receptor (S1R)

Mechanism of Action

Target of Action

N,N-Dimethylsphingosine (DMS) is recognized as an inhibitor of sphingosine kinase (SphK) . SphK is a key enzyme responsible for the formation of sphingosine-1-phosphate (S1P), a signaling molecule implicated in cell survival, cytoskeletal rearrangement, and prevention of apoptosis .

Mode of Action

DMS interacts with its primary target, SphK, inhibiting its activity . This inhibition prevents the formation of S1P, thereby modulating cellular levels of sphingosine 1-phosphate and ceramide . DMS has a biphasic effect on cardioprotection. Higher concentrations (10 μM) are inhibitory, whereas a low concentration (0.3 μM and 1 μM) of DMS protects murine hearts against ischemia/reperfusion injury .

Biochemical Pathways

The inhibition of SphK by DMS affects the sphingolipid signaling pathway. This pathway plays a physiological role in cell growth, apoptosis, and differentiation . DMS activates SphK in the cytosol via a PKCε dependent mechanism . The PKCε–SphK–S1P–Akt pathway is involved in the cardiac protection induced by DMS .

Pharmacokinetics

It is known that dms is an endogenous metabolite of sphingosine produced in various tissues and tumor cell lines , suggesting that it is naturally present and metabolized within the body.

Result of Action

The inhibition of SphK by DMS leads to a decrease in the formation of S1P, which can have various effects depending on the context. For instance, in the context of cardioprotection, DMS has been shown to protect against ischemia/reperfusion injury . In the context of neuropathic pain, DMS induces mechanical hypersensitivity when injected into rats .

Action Environment

The action of DMS can be influenced by various environmental factors. For instance, the concentration of DMS can significantly impact its effects, with higher concentrations being inhibitory and lower concentrations being protective against ischemia/reperfusion injury . Furthermore, the presence of certain proteins, such as PKCε, can influence the action of DMS .

Safety and Hazards

properties

IUPAC Name |

(E,2S,3R)-2-(dimethylamino)octadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXOQXUDKDCXME-YIVRLKKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N,N-Dimethylsphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N,N-dimethylsphingosine | |

CAS RN |

119567-63-4, 122314-67-4 | |

| Record name | Dimethylsphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119567-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylsphingenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119567634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylsphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

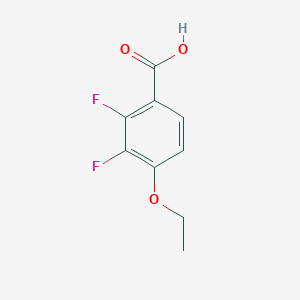

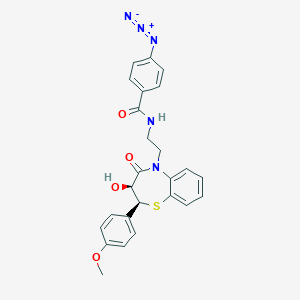

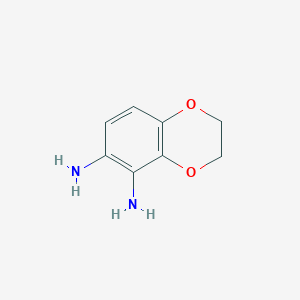

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![p-Ethylcalix[7]arene](/img/structure/B43631.png)